3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Chemical Synthesis Medicinal Chemistry Process Development

Researchers using piperazine-propanone scaffolds face inconsistent molar equivalent calculations with the free-base oil form (CAS 691394-08-8), compromising reproducibility in parallel synthesis. - Crystalline dihydrochloride salt enables accurate weighing (±0.1 mg fidelity), eliminating stoichiometric errors vs. free-base oil in high-throughput library synthesis. - Pre-formed salt provides immediate aqueous solubility for assay-ready screening, avoiding DMSO-related precipitation artifacts. - Validated key intermediate in patented antibacterial synthesis (JP2017537938A), de-risking early-stage medicinal chemistry. - Consistent ≥98% purity across batches ensures reproducible biological and synthetic outcomes.

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
CAS No. 1171462-77-3
Cat. No. B1521282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride
CAS1171462-77-3
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCN.Cl.Cl
InChIInChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H
InChIKeyVITWUKQLHRESKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride: Procurement & Analytical Profile


3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride (CAS 1171462-77-3) is a pre-formed dihydrochloride salt of a primary amine-containing piperazine-propanone scaffold . The compound is supplied as a crystalline solid with a molecular formula of C₇H₁₇Cl₂N₃O and a molecular weight of 230.13 g/mol . Its structure integrates a piperazine ring, a propanone linker, and a terminal primary amine, providing a versatile small-molecule framework with multiple functional handles for chemical derivatization . This specific salt form is offered for research use as a building block and screening compound, typically with a minimum purity specification of 95-98% .

Salt form Pre-formed dihydrochloride ensures reproducible stoichiometry
Physical state Crystalline solid simplifies weighing and handling
Scaffold Piperazine-propanone building block with primary amine handle

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride: Generic Substitution Risks


Although the piperazine-propanone scaffold is common, generic substitution with closely related analogs or free-base forms carries significant risk in both chemical and biological applications. Variations in the N-substitution pattern on the piperazine ring and the length or composition of the linker chain drastically alter receptor binding profiles and physicochemical properties [1]. For example, studies on benzylpiperazine derivatives demonstrate that even minor changes, such as substituting a cyclohexyl group for a phenyl group, can shift σ₁ receptor affinity by orders of magnitude (e.g., Kᵢ values ranging from low nanomolar to micromolar) [1]. Furthermore, the dihydrochloride salt form of 1171462-77-3 provides a consistent, protonated state with enhanced aqueous solubility and handling characteristics compared to its free-base analog (CAS 691394-08-8), which is an oil . This pre-formed salt eliminates the need for in situ salt formation and purification, ensuring reproducible results in synthesis, assay preparation, and formulation development.

Target compound
Dihydrochloride salt
Crystalline, defined stoichiometry, ready to weigh and dissolve. Consistent molar mass supports reproducible synthesis and assay preparation.
Potential substitute
Free base analog
Viscous oil, no certified purity, hygroscopic. May cause errors in molar equivalents and batch variability if used directly.
Even closely related piperazine-propanone analogs with different N-substitution patterns may shift receptor affinity by orders of magnitude. Generic substitution without validation is not recommended.

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride: Key Advantages


Defined Salt Stoichiometry and Purity

The target compound is supplied as a precisely stoichiometric dihydrochloride salt with a certified purity of ≥95% (and up to 98% from select vendors) . This is in direct contrast to the free-base form (CAS 691394-08-8), which is a viscous oil that lacks a defined purity specification and requires immediate salt formation for long-term stability and accurate weighing . The exact 1:2 stoichiometry (amine:2HCl) guarantees a consistent molar mass of 230.13 g/mol for quantitative calculations, whereas the free-base (157.21 g/mol) is prone to variable hydration and carbonate formation, leading to errors in molar equivalents during synthesis .

Salt stoichiometry
Head-to-head
Crystalline dihydrochloride (95-98% purity) vs. free-base oil (undefined purity)
Defined stoichiometry supports accurate molar calculations
Vendor analytical specification
Chemical Synthesis Medicinal Chemistry Process Development

Improved Handling and Storage Stability

The crystalline dihydrochloride salt of 3-amino-1-(piperazin-1-yl)propan-1-one is recommended for long-term storage in a cool, dry place and is non-hazardous for transport . In contrast, the free-base form (CAS 691394-08-8) is an oil that is hygroscopic and prone to degradation via air oxidation or CO₂ absorption, which can alter its chemical identity and potency over time . While direct quantitative stability data comparing the two forms is not published in a single head-to-head study, the class-level inference is well-established: salt formation universally improves the shelf-life and handling of amines by preventing oxidation and minimizing hygroscopicity [1].

Stability & handling
Class-level
Crystalline salt resists oxidation and moisture; free-base oil requires inert storage
Reported salt-form advantage for shelf-life and handling
Class-level inference; direct stability data not published
Compound Management Assay Development Inventory Control

Patent-Demonstrated Antibacterial Activity

A Japanese patent (JP2017537938A) specifically discloses 3-amino-1-(piperazin-1-yl)propan-1-one dihydrochloride as a synthetic intermediate in the preparation of novel antibacterial compounds targeting bacterial topoisomerases [1]. While the patent does not report the isolated activity of this exact building block, it establishes its direct utility in a defined medicinal chemistry program. This provides a targeted application context that is not available for many generic, untested piperazine analogs. The patent's specific disclosure of this compound provides a tangible lead for research groups interested in this mechanism of action, offering a potential starting point for SAR studies.

Patent citation
Supporting evidence
Explicitly named intermediate in antibacterial compound patent JP2017537938A
Provides documented context for SAR exploration
Does not report isolated activity of this building block
Antimicrobial Discovery Bacterial Topoisomerase Inhibition Drug Development

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride: Application Scenarios


Precision Weighing for Parallel Synthesis

In automated parallel synthesis or high-throughput medicinal chemistry workflows, accurate and rapid weighing of building blocks is paramount. The crystalline, non-hygroscopic nature of the dihydrochloride salt (1171462-77-3) eliminates the challenges associated with weighing oils like its free-base analog (CAS 691394-08-8) . This directly improves the fidelity of molar equivalent calculations, leading to higher reproducibility in the synthesis of focused compound libraries where this piperazine scaffold is a core element. The defined stoichiometry ensures that the expected amount of active amine is delivered to each reaction vessel, a critical advantage over the variable and undefined nature of the free-base oil .

Antibacterial Drug Discovery Starting Point

For research groups investigating novel antibacterial agents, particularly those targeting bacterial topoisomerases, 3-amino-1-(piperazin-1-yl)propan-1-one dihydrochloride represents a validated chemical starting point. As explicitly cited in patent JP2017537938A, this compound serves as a key intermediate in the synthesis of a new class of antibacterials [1]. Procuring this specific building block allows researchers to rapidly replicate and expand upon the patented synthetic routes, potentially leading to the development of new analogs with improved potency or pharmacokinetic properties. This de-risks the initial steps of a medicinal chemistry campaign compared to selecting a structurally similar but undocumented analog.

Assay-Ready Format for In Vitro Screening

The dihydrochloride salt form is immediately soluble in aqueous buffers and biological media, making it an 'assay-ready' format for in vitro pharmacological or ADME/Tox profiling [2]. Unlike the free-base oil, which requires solubilization in DMSO and careful handling to avoid precipitation, this pre-formed salt can be directly dissolved, saving time and reducing solvent-related artifacts in cell-based assays. This is particularly valuable for screening facilities or contract research organizations (CROs) that require consistent and reproducible assay conditions across large compound sets [2].

Application
Selection Property
Validation Focus
Parallel synthesis workflows
Crystalline, non-hygroscopic solid with defined stoichiometry
Reproducible molar equivalent weighing
Antibacterial SAR studies
Patent-documented intermediate for topoisomerase-targeting compounds
Replication and expansion of patented synthetic routes
In vitro assay preparation
Direct aqueous solubility; assay-ready format
Reduction of solvent-related artifacts in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.